molecular formula C17H20O3 B5086925 1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene

1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene

Cat. No.: B5086925
M. Wt: 272.34 g/mol
InChI Key: DYFKASVLYYSZLP-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a 2-(2-methylphenoxy)ethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene typically involves multiple steps, starting from benzene derivatives. One common method involves the following steps:

    Formation of the Ethoxy Group: This can be achieved by reacting benzene with ethyl bromide in the presence of a strong base such as sodium ethoxide.

    Introduction of the 2-(2-methylphenoxy)ethoxy Group: This step involves the reaction of the ethoxybenzene with 2-(2-methylphenoxy)ethanol under acidic or basic conditions to form the desired product.

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions.

Scientific Research Applications

1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can form specific interactions through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways and effects on cellular functions.

Comparison with Similar Compounds

1-Ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene can be compared with other similar compounds such as:

    1-Ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzene: Differing only in the position of the methyl group on the phenoxy ring, this compound may exhibit different reactivity and biological activity.

    1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene: This compound has a propoxy group instead of an ethoxy group, leading to variations in its chemical and physical properties.

Properties

IUPAC Name

1-ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-18-15-8-6-9-16(13-15)19-11-12-20-17-10-5-4-7-14(17)2/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFKASVLYYSZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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